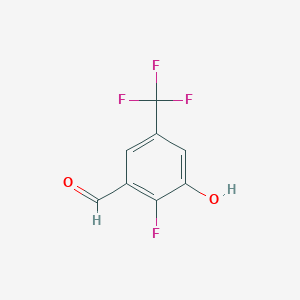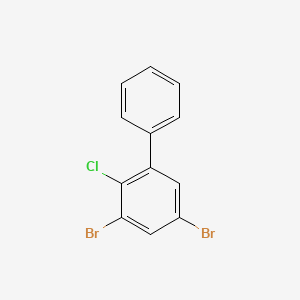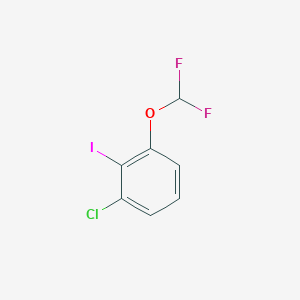
2-Chloro-4-(m-tolyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(m-tolyl)pyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyridine ring substituted with a chlorine atom at the second position and a methylphenyl (m-tolyl) group at the fourth position. It is used in various chemical reactions and has applications in different fields, including pharmaceuticals and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(m-tolyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. For instance, 2-chloropyridine can be coupled with 4-(m-tolyl)boronic acid in the presence of a palladium catalyst and a base to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques.
化学反応の分析
Types of Reactions: 2-Chloro-4-(m-tolyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group on the m-tolyl moiety can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethylformamide or tetrahydrofuran.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation reactions using catalysts like palladium on carbon are common.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.
Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of the methyl group.
Reduction Reactions: Products include piperidine derivatives.
科学的研究の応用
2-Chloro-4-(m-tolyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-Chloro-4-(m-tolyl)pyridine depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target molecules. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .
類似化合物との比較
2-Chloro-4-(p-tolyl)pyridine: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
2-Chloro-4-phenylpyridine: Similar structure but with a phenyl group instead of a tolyl group.
2-Bromo-4-(m-tolyl)pyridine: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness: 2-Chloro-4-(m-tolyl)pyridine is unique due to the specific positioning of the chlorine and m-tolyl groups, which can influence its reactivity and interactions with other molecules. This specific substitution pattern can result in different chemical and biological properties compared to its analogs.
特性
分子式 |
C12H10ClN |
|---|---|
分子量 |
203.67 g/mol |
IUPAC名 |
2-chloro-4-(3-methylphenyl)pyridine |
InChI |
InChI=1S/C12H10ClN/c1-9-3-2-4-10(7-9)11-5-6-14-12(13)8-11/h2-8H,1H3 |
InChIキー |
FFBJVMALIFPFBK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CC(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



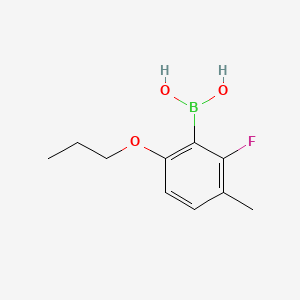
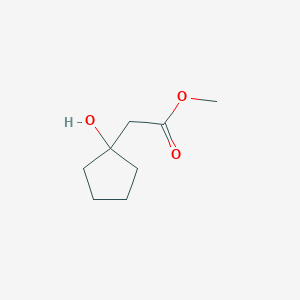

![Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)
![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)

![6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)

![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-ol HCl](/img/structure/B14029877.png)
